N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride
Description
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride is a bicyclo[1.1.1]pentane-derived compound featuring a 3-amino group and a propane sulfonamide moiety, with a hydrochloride counterion enhancing solubility. This structure combines the rigid, three-dimensional bicyclo[1.1.1]pentane scaffold—a bioisostere for para-substituted aromatic rings—with a sulfonamide group, which is known for its hydrogen-bonding capabilities and pharmacological relevance.
Properties
Molecular Formula |
C8H17ClN2O2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2S.ClH/c1-2-3-13(11,12)10-8-4-7(9,5-8)6-8;/h10H,2-6,9H2,1H3;1H |
InChI Key |
BEPPKTOBOGGFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC12CC(C1)(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, which can be synthesized through a Diels-Alder reaction followed by a series of functional group transformations. The introduction of the sulfonamide group is usually achieved through sulfonylation reactions using sulfonyl chlorides under basic conditions. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: Its incorporation into polymers or other materials can impart unique properties, such as increased rigidity or thermal stability.
Mechanism of Action
The mechanism of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane moiety can influence the compound’s binding affinity and selectivity due to its strained structure and unique spatial arrangement.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclo[1.1.1]pentane core is a key motif in medicinal chemistry due to its ability to improve metabolic stability and binding affinity. Below is a comparative analysis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride with two structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
*Calculated based on formula.
Key Differences and Implications
The hydrochloride salt increases aqueous solubility compared to neutral analogs . Compound: The 3-hydroxy and acetamide groups reduce molecular weight and alter polarity, but the compound exhibits higher acute toxicity (H302, H315 hazards) .
Therapeutic Potential: The compound’s role as an ATF4 inhibitor highlights the pharmacological relevance of bicyclo[1.1.1]pentane derivatives. The target compound’s sulfonamide group may offer distinct binding interactions, possibly targeting different enzymes or receptors .
Safety Profiles :
- The compound’s hazards (e.g., skin/eye irritation) contrast with the target compound’s unlisted but inferred safer profile due to the absence of reactive hydroxyl groups and the presence of a stabilizing sulfonamide .
Research Findings and Data Gaps
- Solubility and Stability: Sulfonamide derivatives generally exhibit higher solubility than carboxamides, suggesting the target compound may have superior bioavailability.
- Toxicity: While the compound has documented hazards, the target compound’s amino and sulfonamide groups may reduce acute toxicity risks, though this requires experimental validation.
- Pharmacological Activity : The bicyclo[1.1.1]pentane scaffold’s role in ATF4 inhibition () suggests the target compound could be optimized for similar pathways, but its sulfonamide group may redirect specificity toward sulfotransferases or protease targets .
Biological Activity
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₄ClN₂O₂S
- Molecular Weight : 206.72 g/mol
- CAS Number : 2839139-86-3
- Purity : Typically >95%
This compound acts primarily as a sulfonamide derivative, which suggests potential inhibitory effects on various enzymes, particularly carbonic anhydrases and certain proteases. Sulfonamides are known to mimic para-amino benzoic acid (PABA), thereby inhibiting bacterial folate synthesis, which can be a target for antimicrobial activity.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane sulfonamides showed effective inhibition against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Study 1: Antibacterial Efficacy
A clinical trial evaluated the efficacy of various sulfonamide derivatives in treating bacterial infections. The results indicated that N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane sulfonamide hydrochloride showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .
Study 2: In Vivo Toxicology
In vivo studies assessed the toxicity of the compound in murine models. The results indicated that at therapeutic doses, there were no significant adverse effects observed, supporting its safety profile for further development .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
